2-Debenzoyl-2-tigloyl 10-DAB
Overview
Description
“2-Debenzoyl-2-tigloyl 10-DAB” is a chemical compound with the molecular formula C27H38O10 . It is also known as “2-去苯甲酰基-2-巴豆酰基-10-去乙酰基浆果赤霉素Ⅲ” in Chinese .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Debenzoyl-2-tigloyl 10-DAB” include a melting point of >180°C (dec.), a predicted boiling point of 679.2±55.0 °C, and a predicted density of 1.35±0.1 g/cm3 .Scientific Research Applications
Taxus Baccata Derivatives
The European yew, Taxus baccata, has been studied for its production of unique compounds like 2-debenzoyl-2-tigloyl-10-deacetylbaccatin III. This compound, along with others like 13-epi-10-deacetylbaccatin III, represents the terpenoid core of paclitaxel, an important compound in cancer treatment. These studies are critical for understanding and potentially enhancing the therapeutic properties of paclitaxel and its analogues (Gabetta et al., 1995).
Biosorption Mechanisms
Although not directly related to 2-debenzoyl-2-tigloyl 10-DAB, research on the biosorption mechanisms using de-oiled algal biomass (DAB) has been conducted. This study is significant in environmental science for understanding how DAB can be used to remove pollutants like Methylene Blue from water, highlighting the versatility of DAB in waste management and environmental protection (Maurya et al., 2014).
Microbial Transformations
The compound 10-deacetylbaccatin III (10-DAB) undergoes interesting transformations when fermented with Curvularia lunata. This process includes C-2 to C-1 transbenzoylation and opening of the oxetane ring, among other modifications. Such microbial transformations are crucial for understanding and potentially developing new ways to synthesize and modify taxane derivatives for medical applications (Arnone et al., 2009).
Enzymatic Specificity in Taxol Biosynthesis
Research into the specificity of N-benzoyl transferase, which is responsible for the last step of Taxol biosynthesis, has shown that this enzyme prefers N-debenzoyltaxol over N-debenzoyl-2'-deoxytaxol. Understanding the enzyme's selectivity is crucial for deciphering the final stages of Taxol biosynthesis and could lead to advancements in synthesizing Taxol and its analogs (Long et al., 2008).
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAUHGBDGVMET-ORSMARSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747429 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Debenzoyl-2-tigloyl 10-DAB | |
CAS RN |
171926-87-7 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.